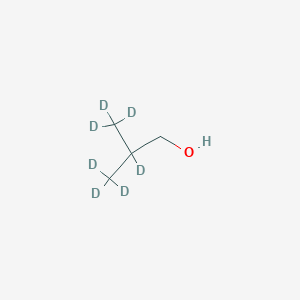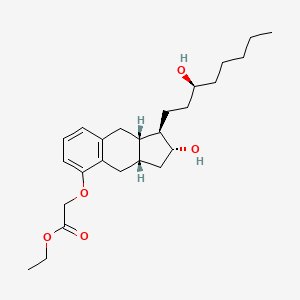
TPE2TPy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TPE2TPy, also known as 1,1,2,2-tetraphenylethene-2,2’:6’,2’'-terpyridine, is a compound that has garnered significant interest in the field of materials science and chemistry. This compound is known for its unique photophysical properties, particularly its aggregation-induced emission (AIE) characteristics. This compound is a derivative of tetraphenylethene (TPE) and terpyridine (TPy), combining the structural elements of both to create a molecule with enhanced luminescent properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TPE2TPy typically involves the coupling of tetraphenylethene with terpyridine. One common method is the palladium-catalyzed cross-coupling reaction. The process begins with the preparation of 1,1,2,2-tetraphenylethene, which is then reacted with 2,2’:6’,2’'-terpyridine under specific conditions to form this compound. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures to ensure complete coupling.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial-scale production would require optimization of the reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
TPE2TPy undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products
Oxidation: Oxidized this compound derivatives.
Reduction: Reduced this compound derivatives.
Substitution: Halogenated or nitrated this compound derivatives.
Aplicaciones Científicas De Investigación
TPE2TPy has a wide range of applications in scientific research due to its unique properties:
Chemistry: Used as a fluorescent probe in various chemical sensing applications, particularly for detecting metal ions.
Biology: Employed in bioimaging due to its strong luminescence and biocompatibility.
Medicine: Investigated for use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of TPE2TPy is primarily based on its aggregation-induced emission properties. In solution, the molecule exhibits weak luminescence due to intramolecular rotations that dissipate energy non-radiatively. upon aggregation, these rotations are restricted, leading to a significant increase in luminescence. This property makes this compound an excellent candidate for applications requiring strong fluorescence in the aggregated state.
Comparación Con Compuestos Similares
Similar Compounds
Tetraphenylethene (TPE): Known for its AIE properties but lacks the additional functionality provided by the terpyridine unit.
Terpyridine (TPy): Used as a ligand in coordination chemistry but does not exhibit AIE properties on its own.
Uniqueness
TPE2TPy combines the AIE properties of TPE with the coordination chemistry capabilities of TPy, making it a versatile compound for various applications. Its ability to form stable complexes with metal ions while exhibiting strong luminescence in the aggregated state sets it apart from other similar compounds.
Propiedades
Número CAS |
1239512-93-6 |
|---|---|
Fórmula molecular |
C₆₈H₄₆N₆ |
Peso molecular |
947.13 |
Sinónimos |
4’,4’’’’-[[(1E)-1,2-Diphenyl-1,2-ethenediyl]bis([1,1’-biphenyl]-4’,4-diyl)]bis-2,2’:6’,2’’-Terpyridine; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,6-diol](/img/structure/B1144899.png)
![(3R,4S,5R)-2-[(4S,5S,6R)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1144900.png)


